3-hydroxyheptanoic Acid

Description

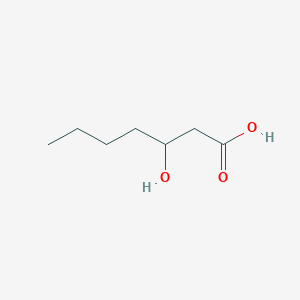

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxyheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSIXNFGTZQMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-37-2 |

Source

|

| Record name | Heptanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00388971 |

Source

|

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-29-0 |

Source

|

| Record name | 3-Hydroxyheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyheptanoic Acid: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptanoic acid is a medium-chain fatty acid belonging to the beta-hydroxy fatty acid family. It is a chiral molecule existing as two enantiomers, (R)-3-hydroxyheptanoic acid and (S)-3-hydroxyheptanoic acid. This guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies, tailored for professionals in research and drug development. While this compound is found in various biological systems and is a component of some bacterial lipids, this document will focus on its fundamental chemical characteristics and the technical protocols for its study.

Chemical Properties and Structure

This compound is characterized by a seven-carbon chain with a hydroxyl group at the third carbon position. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| CAS Number | 17587-29-0 (unspecified stereochemistry) | [1][2] |

| 85233-44-9 ((R)-enantiomer) | ||

| Predicted pKa | 4.77 | [3] |

| Predicted Water Solubility | 39.1 g/L | [3] |

| Predicted Boiling Point | 273.6 ± 23.0 °C | [4] |

| Melting Point | Not available | [3] |

Structure:

The structure of this compound features a carboxylic acid functional group and a secondary alcohol. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R) and (S), which may exhibit different biological activities.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound. The following sections provide methodologies for its synthesis, purification, and analysis.

Synthesis of Racemic this compound

A general approach to synthesizing β-hydroxy acids involves the aldol (B89426) reaction. For this compound, this can be achieved through the reaction of a pentanal enolate with formaldehyde, followed by oxidation. A more direct route is the oxidation of heptan-3-one followed by reduction. A detailed protocol for a similar compound, n-heptanoic acid, involves the oxidation of heptaldehyde with potassium permanganate, which can be adapted.[5]

Materials:

-

Heptan-3-one

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve heptan-3-one in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding sodium sulfite solution.

-

Wash the organic layer with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting ester is then hydrolyzed using an aqueous acid or base to yield this compound.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of (R)- and (S)-3-hydroxyheptanoic acid can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.[6]

Instrumentation and Columns:

-

HPLC system with a UV or mass spectrometric detector.

-

Chiral stationary phase column, such as a Chiralpak® or Chiralcel® column.

Mobile Phase:

-

A typical mobile phase for chiral separation of acidic compounds consists of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol (B130326) or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.[7] The exact composition should be optimized for the specific column and system.

General Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers using an isocratic mobile phase composition.

-

Detect the separated enantiomers using a suitable detector. The retention times will differ for the (R) and (S) enantiomers.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. A common derivatization method is silylation.[3][8]

Derivatization Protocol:

-

Materials:

-

Dry sample of this compound

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

-

Procedure:

-

In a clean, dry vial, dissolve a small amount of the this compound sample in anhydrous pyridine.

-

Add an excess of BSTFA with 1% TMCS to the solution.

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) to elute the derivatized analyte.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the trimethylsilyl (B98337) derivative of this compound.

Biological Signaling Pathways

While the specific signaling pathways of this compound in mammals are not well-defined, medium-chain 3-hydroxy fatty acids have been identified as important signaling molecules in plants, where they trigger immune responses.

Plant Immune Response to 3-Hydroxy Fatty Acids

In the model plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are recognized by the receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[1][9] This recognition initiates a signaling cascade that leads to downstream immune responses, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Metabolic Functions of G Protein-Coupled Receptors in Hepatocytes—Potential Applications for Diabetes and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. moravek.com [moravek.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of 3-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological signaling pathways of 3-hydroxyheptanoic acid and related medium-chain 3-hydroxy fatty acids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is a medium-chain hydroxy fatty acid that has been identified in a variety of natural sources, primarily of microbial origin. While specific quantification of this compound is often limited in the literature, its presence can be inferred from the analysis of complex lipid mixtures in these organisms.

Microbial Sources

Bacteria are the most prominent natural producers of 3-hydroxy fatty acids, where they often serve as precursors or components of more complex lipids, such as lipopolysaccharides and polyhydroxyalkanoates (PHAs).

-

Gram-Negative Bacteria: Many Gram-negative bacteria synthesize 3-hydroxy fatty acids as integral components of the lipid A moiety of their lipopolysaccharide (LPS). Genera such as Pseudomonas are known to produce a variety of medium-chain-length 3-hydroxyalkanoic acids.[1][2]

-

Bacillus Species: Certain species of Bacillus, such as Bacillus subtilis, are known to produce lipopeptide biosurfactants that contain various 3-hydroxy fatty acids.[3][4]

-

Gliding Bacteria: Bacteria from the genera Myxococcus and Cytophaga have been shown to contain significant amounts of iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents.[5]

Other Natural Occurrences

-

Royal Jelly: Royal jelly, the nutrient-rich secretion from honeybees, is known to contain a complex mixture of fatty acids, including various hydroxy fatty acids. While 10-hydroxy-2-decenoic acid (10-HDA) is the most well-characterized, other hydroxy fatty acids, including 3-hydroxydecanoic acid, have been identified.[6][7] The presence of this compound is plausible, though not explicitly quantified in major studies.

-

Dairy Products: Milk and dairy products have been found to contain low concentrations of various medium-chain 2- and 3-hydroxy fatty acids.[8] The daily dietary intake of these hydroxy fatty acids is estimated to be in the milligram range.[9]

Quantitative Data

Specific quantitative data for this compound in natural sources is scarce. The following table summarizes the concentrations of related medium-chain 3-hydroxy fatty acids found in various natural matrices. This data can provide a valuable reference for estimating the potential yields of this compound from similar sources.

| Compound | Source | Concentration | Reference |

| 3-Hydroxydecanoic acid | Honeydew Honey | 7.44 ± 0.14 µg/g | [10] |

| 3-Hydroxytetradecanoic acid | Hypericum perforatum (flowering tops) | 14.22% of total fatty acids | [9] |

| 3-Hydroxy Fatty Acids (C8-C18) | Goat Milk | up to 17.7 mg/100g lipid weight | [8][9] |

| (R)-3-Hydroxydecanoic acid | Engineered Pseudomonas aeruginosa | ~18 g/L (of precursor HAAs) | [1] |

Isolation and Purification Protocols

The isolation of this compound from microbial sources typically involves the extraction of total lipids or, more specifically, polyhydroxyalkanoates (PHAs), followed by hydrolysis to release the monomeric hydroxy acids.

General Experimental Workflow for Isolation from Bacteria

The following diagram outlines a general workflow for the isolation and purification of this compound from a bacterial culture.

Caption: A general workflow for the isolation of this compound.

Detailed Methodologies

1. Bacterial Cultivation and PHA Accumulation:

-

Microorganism: A suitable PHA-producing bacterium (e.g., Pseudomonas putida) is cultured in a nutrient-rich medium to achieve a high cell density.

-

PHA Accumulation: To induce PHA accumulation, the culture is often transferred to a medium with a limiting essential nutrient (e.g., nitrogen) and an excess carbon source (e.g., glucose, fatty acids).

-

Harvesting: The bacterial cells are harvested from the culture medium by centrifugation.

2. Extraction of Polyhydroxyalkanoates (PHAs):

-

Cell Lysis: The harvested cell pellet is treated to lyse the cell walls and release the intracellular PHA granules. Common methods include treatment with sodium hypochlorite, enzymatic digestion (e.g., with lysozyme), or physical disruption (e.g., sonication or high-pressure homogenization).

-

Solvent Extraction: The lysed cell debris is then extracted with a solvent in which the PHA is soluble. While chloroform is highly effective, less toxic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are increasingly used.[11] The extraction is typically performed for several hours at an elevated temperature.

-

Precipitation: The PHA is recovered from the solvent by precipitation with a non-solvent, such as cold methanol (B129727) or ethanol. The precipitated PHA is then collected by filtration or centrifugation.

3. Hydrolysis of PHA to this compound:

-

Acid or Alkaline Hydrolysis: The purified PHA polymer is hydrolyzed to its monomeric 3-hydroxyalkanoic acids.

-

Acid Hydrolysis: The PHA is refluxed in a solution of sulfuric acid in methanol or ethanol. This process not only breaks the ester linkages of the polymer but also forms the corresponding methyl or ethyl esters of the hydroxy acids.

-

Alkaline Hydrolysis: The PHA is treated with a solution of sodium hydroxide (B78521) or potassium hydroxide. This saponifies the ester bonds, yielding the sodium or potassium salt of the 3-hydroxyalkanoic acids.

-

4. Purification of this compound:

-

Extraction: If alkaline hydrolysis was used, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salts, forming the free this compound. The free acid is then extracted into an organic solvent such as diethyl ether or ethyl acetate.

-

Chromatography: The crude extract can be further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) is often used for high-purity isolation. Column chromatography on silica (B1680970) gel can also be employed.

-

Analysis: The purity and identity of the isolated this compound are confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) (often after derivatization to a more volatile ester) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways

Recent research has identified a signaling pathway in the model plant Arabidopsis thaliana that is activated by medium-chain 3-hydroxy fatty acids, providing insight into the biological activity of these molecules.

The LORE Receptor Signaling Pathway in Arabidopsis thaliana

In Arabidopsis, the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) has been identified as a pattern recognition receptor (PRR) that senses medium-chain 3-hydroxy fatty acids, including 3-hydroxydecanoic acid.[12] This recognition triggers a plant immune response known as pattern-triggered immunity (PTI).

The binding of a 3-hydroxy fatty acid to the extracellular domain of LORE initiates a signaling cascade within the plant cell. This involves the phosphorylation of LORE itself and the subsequent activation of downstream signaling components.

Caption: The LORE signaling pathway in Arabidopsis thaliana.

Upon binding of a medium-chain 3-hydroxy fatty acid, the LORE receptor becomes activated through phosphorylation.[11][13] This activated receptor then phosphorylates and activates downstream receptor-like cytoplasmic kinases (RLCKs), specifically PBL34, PBL35, and PBL36 .[13] These kinases, in turn, initiate a cascade of downstream immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in gene expression, ultimately leading to enhanced disease resistance.

To prevent excessive or prolonged immune activation, the pathway is negatively regulated by the LORE-ASSOCIATED PROTEIN PHOSPHATASE (LOPP) .[11] LORE recruits and phosphorylates LOPP, which then dephosphorylates LORE, creating a negative feedback loop to attenuate the immune signal.[11]

This discovery of the LORE signaling pathway highlights a potential mechanism by which plants can recognize the presence of certain bacteria and mount a defense response, and it opens up avenues for exploring the bioactivity of this compound and related compounds in other biological systems.

References

- 1. A lectin S-domain receptor kinase mediates lipopolysaccharide sensing in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H14O3 | CID 3083220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. A Comprehensive Review of Milk Components: Recent Developments on Extraction and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. | Semantic Scholar [semanticscholar.org]

- 10. Reversible phosphorylation of a lectin-receptor-like kinase controls xylem immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Tyrosine phosphorylation of the lectin receptor-like kinase LORE regulates plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tyrosine phosphorylation of the lectin receptor‐like kinase LORE regulates plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 3-Hydroxyheptanoic Acid in Bacteria: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-hydroxyheptanoic acid in bacteria. This compound, a C7 odd-chain 3-hydroxy fatty acid, is a valuable chiral building block for the synthesis of various specialty chemicals and pharmaceuticals. Understanding its biosynthesis is crucial for developing microbial platforms for its sustainable production. This document details the enzymatic steps, relevant genetic components, and key intermediates. Furthermore, it presents quantitative data on the production of related compounds, detailed experimental protocols for analysis and enzyme assays, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

3-Hydroxyalkanoic acids (3-HAs) are important intermediates in bacterial fatty acid synthesis and are also precursors for the production of biodegradable polymers, biosurfactants, and fine chemicals. Odd-chain 3-HAs, such as this compound, are of particular interest due to their chiral nature and potential as synthons for complex organic molecules. The biosynthesis of these molecules is intrinsically linked to the conserved Type II Fatty Acid Synthesis (FAS II) pathway present in most bacteria. This guide will focus on the core biochemical reactions and genetic determinants that lead to the formation of this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is not a standalone pathway but rather an integral part of the bacterial FAS II system. The key distinction for the synthesis of an odd-chain fatty acid is the utilization of propionyl-CoA as the starter unit instead of acetyl-CoA.

The overall synthesis can be broken down into three main stages:

-

Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA is then converted to malonyl-ACP by malonyl-CoA:ACP transacylase (FabD). For the synthesis of this compound, the starter unit is propionyl-CoA, which is condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH).

-

Elongation Cycles: The resulting β-ketoacyl-ACP undergoes a series of four reactions to extend the acyl chain by two carbons in each cycle. This cycle is catalyzed by four core enzymes:

-

β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group.

-

β-hydroxyacyl-ACP dehydratase (FabZ or FabA): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

-

Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP.

-

β-ketoacyl-ACP synthase I/II (FabB or FabF): Condenses the elongated acyl-ACP with another molecule of malonyl-ACP.

-

-

Formation of 3-Hydroxyheptanoyl-ACP: To produce this compound (a C7 acid), the cycle proceeds as follows:

-

Cycle 1: Propionyl-ACP (C3) is condensed with malonyl-ACP to form 3-oxopentanoyl-ACP (C5). This is then reduced by FabG to 3-hydroxypentanoyl-ACP, dehydrated by FabZ, and reduced by FabI to yield pentanoyl-ACP.

-

Cycle 2: Pentanoyl-ACP (C5) is condensed with malonyl-ACP by FabB/F to form 3-oxoheptanoyl-ACP (C7). This intermediate is then reduced by FabG to produce 3-hydroxyheptanoyl-ACP .

-

-

Release of the Final Product: The 3-hydroxyheptanoyl-ACP can then be hydrolyzed by a thioesterase to release free this compound. In some bacteria, such as Pseudomonas species, this intermediate can be utilized by enzymes like RhlA for the synthesis of rhamnolipids.

Below is a DOT script representation of the biosynthetic pathway.

Quantitative Data

Direct quantitative data for the microbial production of this compound is scarce in the literature. However, data from related odd-chain and medium-chain 3-hydroxyalkanoic acids produced by bacteria, particularly Pseudomonas putida, can provide valuable benchmarks.

Table 1: Production of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) by Pseudomonas putida

| Strain | Carbon Source | Titer (g/L) | PHA Content (% of CDW) | Predominant Monomer | Reference |

| P. putida GPo1 | Octanoic acid | 1.8 | 49 | 3-Hydroxyoctanoic acid | [1] |

| P. putida GPo1 | Octanoic acid | 20.35 | 55 | 3-Hydroxyoctanoic acid | [1] |

| P. putida GPo1 | Octanoic acid | 31.8 | 60 | 3-Hydroxyoctanoic acid | [1] |

| P. putida KT2442 | Heptanoic acid | ~1.5 | ~30 | This compound | [2] |

Note: Data for P. putida KT2442 on heptanoic acid is estimated from graphical representations in the cited literature and serves as an approximation.

Table 2: Kinetic Parameters of FAS II Enzymes with Various Substrates

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| FabG | Pseudomonas aeruginosa | Acetoacetyl-CoA | 1000 ± 200 | - | (12 ± 3) x 103 | [3] |

| FabG | Pseudomonas aeruginosa | NADPH | 290 ± 30 | - | - | [3] |

| FabZ | Escherichia coli | 3-Hydroxydecanoyl-ACP | - | - | High Activity | [4] |

| FabZ | Escherichia coli | 3-Hydroxybutyryl-ACP | - | - | High Activity | [4] |

Experimental Protocols

Cultivation of Pseudomonas putida for 3-Hydroxyalkanoic Acid Production

This protocol is adapted for the production of odd-chain 3-hydroxyalkanoic acids by providing an odd-chain carbon source.

Materials:

-

Pseudomonas putida strain (e.g., KT2440)

-

Luria-Bertani (LB) medium

-

Minimal salts medium (e.g., M9)

-

Heptanoic acid (or other odd-chain fatty acid) as the primary carbon source

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Trace elements solution

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a single colony of P. putida into 5 mL of LB medium and incubate overnight at 30°C with shaking at 200 rpm.

-

Main Culture: Inoculate 100 mL of minimal salts medium in a 500 mL shake flask with the overnight culture to an initial OD600 of 0.1. The minimal medium should be supplemented with 20 mM heptanoic acid as the sole carbon source and a limiting concentration of a nitrogen source (e.g., 5 mM ammonium sulfate) to induce PHA accumulation.

-

Incubation: Incubate the main culture at 30°C with vigorous shaking (250 rpm) for 48-72 hours.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet twice with distilled water to remove residual medium components.

-

Lyophilization: Lyophilize the cell pellet to determine the cell dry weight (CDW) and for subsequent analysis of this compound content.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of 3-hydroxyalkanoic acids from bacterial biomass.

Materials:

-

Lyophilized bacterial cells

-

Methanol (B129727) containing 3% (v/v) sulfuric acid

-

Benzoic acid (internal standard)

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Methanolysis: Weigh approximately 20 mg of lyophilized cells into a screw-capped glass tube. Add 2 mL of methanol containing 3% sulfuric acid and 2 mL of chloroform. Add a known amount of internal standard (e.g., benzoic acid methyl ester).

-

Reaction: Seal the tube tightly and heat at 100°C for 4 hours in a heating block. This process simultaneously extracts the 3-hydroxyalkanoic acids and converts them to their methyl ester derivatives.

-

Phase Separation: After cooling to room temperature, add 1 mL of distilled water and vortex for 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Extraction: Carefully transfer the lower chloroform phase to a new glass tube containing anhydrous sodium sulfate to remove any residual water.

-

Sample Preparation for GC-MS: Transfer the dried chloroform extract to a GC vial.

-

GC-MS Analysis: Inject 1 µL of the sample into the GC-MS. The operating conditions should be optimized for the separation and detection of fatty acid methyl esters. A typical temperature program starts at 80°C, holds for 2 minutes, then ramps to 250°C at a rate of 10°C/min. Mass spectra are acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

-

Quantification: Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum (characteristic ions include m/z 103). Quantify the amount by comparing its peak area to that of the internal standard and using a calibration curve prepared with a this compound standard.[5]

In Vitro Assay of β-Ketoacyl-ACP Reductase (FabG) Activity

This spectrophotometric assay measures the activity of FabG by monitoring the oxidation of NADPH.

Materials:

-

Purified FabG enzyme

-

Acetoacetyl-CoA (as a model substrate) or synthesized 3-oxoheptanoyl-ACP

-

NADPH

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (100 mM, pH 7.5), 200 µM NADPH, and the substrate (e.g., 50 µM 3-oxoheptanoyl-ACP).

-

Enzyme Addition: Initiate the reaction by adding a small amount of purified FabG enzyme to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Below is a DOT script for a typical experimental workflow for quantifying this compound.

Conclusion

The biosynthesis of this compound in bacteria is a fascinating example of how the central fatty acid synthesis machinery can be harnessed to produce valuable odd-chain molecules. By understanding the key enzymatic steps, from the initial condensation with propionyl-CoA to the final release of the 3-hydroxyacyl intermediate, researchers can devise strategies to engineer microbial hosts for enhanced production. While specific quantitative data for this compound remains an area for further investigation, the protocols and data for related compounds provided in this guide offer a solid foundation for future research and development in this field. The continued exploration of the substrate specificities of FAS enzymes and the optimization of fermentation conditions will be critical for realizing the full potential of microbial platforms for the production of this compound and other valuable odd-chain specialty chemicals.

References

- 1. Fatty Acid and Alcohol Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

3-Hydroxyheptanoic Acid: A Key Metabolite in Fatty Acid Oxidation and its Implications in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxyheptanoic acid, a medium-chain 3-hydroxy fatty acid, serves as a critical intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. Its accumulation in biological fluids is a significant biomarker for certain inborn errors of metabolism, most notably medium-chain acyl-CoA dehydrogenase deficiency (MCADD). This technical guide provides a comprehensive overview of the role of this compound in fatty acid oxidation, its clinical relevance, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of novel therapeutics.

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or increased energy demand. The pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules. This compound emerges as an intermediate during the oxidation of heptanoic acid, an odd-chain fatty acid. While typically present at low levels, its concentration can be significantly elevated in individuals with genetic defects in the FAO pathway, such as MCADD.[1][2] Understanding the metabolism and clinical significance of this compound is crucial for the diagnosis, monitoring, and development of therapies for these disorders.

The Role of this compound in Fatty Acid Oxidation

This compound is a 3-hydroxy fatty acid derived from heptanoic acid.[3][4] Its formation is an integral step in the β-oxidation spiral. The pathway for the metabolism of heptanoyl-CoA, the precursor to this compound, is outlined below.

Metabolic Pathway of Heptanoyl-CoA Oxidation

The oxidation of heptanoyl-CoA proceeds through the canonical β-oxidation pathway until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis.

Caption: Mitochondrial β-oxidation of heptanoyl-CoA leading to the formation of this compound.

In conditions where the activity of medium-chain acyl-CoA dehydrogenase (MCAD) is impaired, the upstream metabolites, including heptanoyl-CoA and its derivatives, accumulate. The accumulated L-3-Hydroxyheptanoyl-CoA can be hydrolyzed by thioesterases to yield this compound, which then enters the circulation and is excreted in the urine.

Clinical Significance: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCADD is an autosomal recessive inherited disorder of fatty acid oxidation that affects the body's ability to break down medium-chain fatty acids.[1][2] It is one of the most common inborn errors of metabolism.[5] The deficiency of the MCAD enzyme leads to the accumulation of medium-chain fatty acids and their derivatives, including this compound.

During periods of illness or fasting, individuals with MCADD cannot produce adequate energy from fat stores, leading to a metabolic crisis characterized by hypoketoic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[1][6] The measurement of this compound and other medium-chain acylcarnitines in blood and urine is a key diagnostic marker for MCADD.[7][8]

Quantitative Data

The following tables summarize the reported concentrations of this compound in various biological matrices. These values can vary depending on the analytical method used, and the age and clinical status of the individual.

Table 1: Concentration of this compound in Urine

| Population | Condition | Concentration (µmol/mmol creatinine) | Reference |

| Neonates | MCADD | > 5.0 | [7] |

| Healthy Controls | Normal | < 1.0 | [7] |

Table 2: Concentration of this compound in Plasma/Serum

| Population | Condition | Concentration (µmol/L) | Reference |

| MCADD Patients | During metabolic crisis | Significantly elevated (exact values vary) | [9] |

| Healthy Controls | Normal | Not typically detected or at very low levels | [10] |

Experimental Protocols

Accurate quantification of this compound is essential for the diagnosis and management of MCADD. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound by GC-MS

This protocol describes a stable isotope dilution GC-MS method for the quantitative analysis of 3-hydroxy fatty acids in plasma or serum.[10]

5.1.1. Sample Preparation

-

Internal Standard Addition: To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., d3-3-hydroxyheptanoic acid).

-

Hydrolysis (Optional): To measure total 3-hydroxy fatty acids (free and esterified), perform alkaline hydrolysis by adding NaOH and incubating.

-

Acidification: Acidify the sample with HCl.

-

Extraction: Extract the 3-hydroxy fatty acids with an organic solvent such as ethyl acetate.

-

Derivatization: Evaporate the organic solvent and derivatize the dried residue to increase volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

5.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and its internal standard.

Caption: Workflow for the quantification of this compound by GC-MS.

In Vitro Fatty Acid Oxidation Assay

This protocol provides a method to assess the rate of fatty acid oxidation in cultured cells, which can be adapted to study the metabolism of heptanoic acid and the production of this compound.[6][7]

5.2.1. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., fibroblasts, hepatocytes) in a multi-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing L-carnitine.

-

Substrate Addition: Add the fatty acid substrate (e.g., heptanoic acid) to the medium. For radiolabeled assays, a [1-¹⁴C]-labeled fatty acid is used.

5.2.2. Measurement of Fatty Acid Oxidation

The rate of fatty acid oxidation can be determined by measuring the production of either radiolabeled CO₂ or acid-soluble metabolites (ASMs).

-

¹⁴CO₂ Trapping:

-

Incubate the cells in a sealed system containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH).

-

At the end of the incubation, stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantify the trapped ¹⁴CO₂ by scintillation counting.

-

-

Acid-Soluble Metabolite (ASM) Measurement:

-

After incubation, lyse the cells and precipitate the macromolecules with an acid.

-

Centrifuge the samples and collect the supernatant containing the ASMs.

-

Quantify the radioactivity in the supernatant using a scintillation counter.

-

Caption: General workflow for an in vitro fatty acid oxidation assay.

Future Directions and Drug Development

The study of this compound and its metabolic context is critical for the development of novel therapies for MCADD and other fatty acid oxidation disorders. The therapeutic agent triheptanoin, a triglyceride of heptanoic acid, has shown promise in treating long-chain fatty acid oxidation disorders by providing an alternative energy source and promoting anaplerosis.[11][12][13] Further research into the metabolism of odd-chain fatty acids and the downstream effects of metabolites like this compound may uncover new therapeutic targets.

Monitoring the levels of this compound can serve as a valuable pharmacodynamic biomarker in clinical trials for new drugs targeting fatty acid oxidation. A reduction in the urinary or plasma concentration of this metabolite could indicate the restoration of normal metabolic flux and therapeutic efficacy.

Conclusion

This compound is a key metabolite in the oxidation of odd-chain fatty acids, and its quantification is of paramount importance in the diagnosis and management of MCADD. The detailed experimental protocols provided in this guide offer a robust framework for the accurate measurement of this biomarker. A deeper understanding of the biochemical pathways involving this compound will continue to drive innovation in the development of targeted therapies for inborn errors of metabolism, ultimately improving patient outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. mdpi.com [mdpi.com]

- 5. MCAD [gmdi.org]

- 6. Fatty acid oxidation assay [protocols.io]

- 7. Fatty Acid Oxidation Assay (ab217602) | Abcam [abcam.com]

- 8. mdpi.com [mdpi.com]

- 9. imj.ie [imj.ie]

- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0061653) [hmdb.ca]

- 13. Human Metabolome Database: Showing metabocard for 3-Hydroxyisoheptanoic acid (HMDB0002207) [hmdb.ca]

An In-depth Technical Guide to 3-Hydroxyheptanoic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyheptanoic acid, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a medium-chain fatty acid (MCFA) characterized by a hydroxyl group at the third carbon position.[1] Like other 3-hydroxy fatty acids, it is a chiral molecule and can exist in both (R) and (S) enantiomeric forms. These compounds and their derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, antiproliferative, and immunomodulatory effects. This guide will delve into the chemical synthesis of these molecules, their known biological targets and signaling pathways, and detailed protocols for their evaluation.

Chemical Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through various chemical and biological methods.

General Synthetic Strategies

Several common strategies are employed for the synthesis of 3-hydroxy fatty acids and their analogs:

-

Chemical Synthesis:

-

Reformatsky Reaction: This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding β-hydroxy acid.[2]

-

Aldol Condensation: The condensation of an enolate with an aldehyde or ketone can also yield a β-hydroxy carbonyl compound, a precursor to 3-hydroxy fatty acids.

-

Asymmetric Synthesis: Enantiomerically pure 3-hydroxy fatty acids can be synthesized using chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of β-keto esters is a common method.[2] A green synthesis approach starting from cellulose-derived levoglucosenone (B1675106) has also been reported for the synthesis of (R)-3-hydroxy fatty acids.[2]

-

-

Biosynthesis and Biocatalysis:

-

Depolymerization of Polyhydroxyalkanoates (PHAs): PHAs are biodegradable polyesters produced by various microorganisms. (R)-3-hydroxyalkanoic acids can be obtained by the hydrolysis of these polymers.[3]

-

Microbial Fermentation: Genetically engineered microorganisms can be used to produce specific 3-hydroxy fatty acids.

-

Synthesis of Structural Analogs and Derivatives

Structural modifications of this compound can be made to enhance its biological activity or to probe its structure-activity relationship (SAR). Common derivatives include:

-

Esters: The carboxylic acid group can be esterified with various alcohols to produce methyl, ethyl, or benzyl (B1604629) esters. This can improve the compound's lipophilicity and cell permeability.

-

Amides: Amidation of the carboxylic acid with amines can lead to a diverse range of analogs with potentially altered biological properties.

-

Halogenated Derivatives: Introduction of halogen atoms at specific positions on the alkyl chain can modulate the electronic properties and biological activity of the molecule.

-

Unsaturated Derivatives: The introduction of double or triple bonds into the alkyl chain can influence the molecule's conformation and interaction with biological targets.

-

Oxo-derivatives: Oxidation of the hydroxyl group yields the corresponding 3-oxoheptanoic acid, which may also exhibit biological activity.[4]

A general workflow for the synthesis and evaluation of this compound analogs is depicted below.

Biological Activities and Signaling Pathways

This compound and its analogs exhibit a range of biological activities, primarily antimicrobial and antiproliferative effects. These activities are often linked to their interaction with specific cellular targets and signaling pathways.

Antimicrobial Activity

Medium-chain fatty acids and their 3-hydroxy derivatives are known to possess antimicrobial properties against a variety of bacteria and fungi.[3] The proposed mechanism of action often involves the disruption of the microbial cell membrane, leading to increased permeability and cell death. The presence of the carboxylic acid group is often essential for this activity.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Medium-Chain Fatty Acids and Derivatives

| Compound/Derivative | Microorganism | MIC (mM) | Reference |

| (R)-3-Hydroxyoctanoic acid | Staphylococcus aureus | 2.8 - 7.0 | [3] |

| (R)-3-Hydroxyoctanoic acid | Escherichia coli | 2.8 - 7.0 | [3] |

| (R)-3-Hydroxyoctanoic acid | Candida albicans | 0.1 - 6.3 | [3] |

| (R)-3-Hydroxyoctanoic acid | Microsporum gypseum | 0.1 - 6.3 | [3] |

| 3-Halogenated octanoic acids | Candida albicans | - | [3] |

| (E)-oct-2-enoic acid | Pseudomonas aeruginosa | - | [3] |

Antiproliferative Activity

Certain derivatives of 3-hydroxyalkanoic acids have demonstrated antiproliferative effects against mammalian cell lines. For example, (E)-oct-2-enoic acid and 3-oxooctanoic acid, derivatives of 3-hydroxyoctanoic acid, have shown inhibitory effects on human lung fibroblast cell proliferation.[3]

Table 2: Antiproliferative Activity of 3-Hydroxyalkanoic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 (mM) | Reference |

| (E)-oct-2-enoic acid | Human Lung Fibroblast | 1.7 | [3] |

| 3-Oxooctanoic acid | Human Lung Fibroblast | 1.6 | [3] |

Signaling Pathways: GPR84 Activation

A key signaling pathway implicated in the biological effects of medium-chain 3-hydroxy fatty acids is the activation of the G protein-coupled receptor 84 (GPR84).[5] GPR84 is primarily expressed in immune cells such as leukocytes, monocytes, and macrophages.[5] Activation of GPR84 by its ligands, which include 3-hydroxy fatty acids with carbon chain lengths of 10 to 12, couples to a pertussis toxin-sensitive Gi/o pathway.[5][6] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[5]

The activation of GPR84 has been shown to have pro-inflammatory effects, including the amplification of lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine interleukin-12 (B1171171) (IL-12) p40.[5]

Table 3: GPR84 Activation by 3-Hydroxy Medium-Chain Fatty Acids

| Compound | EC50 (µM) | Reference |

| 2-Hydroxy capric acid (C10) | 31 | [5] |

| 3-Hydroxy capric acid (C10) | 230 | [5] |

| 2-Hydroxy lauric acid (C12) | 9.9 | [5] |

| 3-Hydroxy lauric acid (C12) | 13 | [5] |

Note: While direct EC50 values for this compound are not available in the cited literature, the data for C10 and C12 analogs strongly suggest that this compound is a potential GPR84 agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Synthesis of this compound (Illustrative Protocol)

This protocol is a general representation based on common synthetic methods for β-hydroxy acids.

Materials:

-

Heptanal

-

Ethyl bromoacetate (B1195939)

-

Zinc dust, activated

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware and equipment

Procedure (Reformatsky Reaction):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust and anhydrous diethyl ether under a nitrogen atmosphere.

-

Initiation: Add a small crystal of iodine to initiate the reaction.

-

Addition of Reactants: A mixture of heptanal and ethyl bromoacetate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the zinc salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxyheptanoate.

-

Hydrolysis: The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound. The crude product can be purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[7][8]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO or ethanol)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microorganisms.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cell Proliferation

This protocol is a standard method for assessing cell viability and proliferation.[9][10]

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound stock solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

-

Addition of MTT: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound and its structural analogs represent a promising class of compounds with diverse biological activities. Their synthesis is accessible through various established chemical and biological methods, allowing for the generation of a wide range of derivatives for SAR studies. The antimicrobial and antiproliferative effects of these compounds, potentially mediated through the GPR84 signaling pathway, warrant further investigation for their therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the synthesis and biological evaluation of these intriguing molecules. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the lead compounds for improved potency and selectivity, and evaluating their efficacy in in vivo models of disease.

References

- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Oxooctanoic acid | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newprairiepress.org [newprairiepress.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Physical and Chemical Stability of 3-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical stability of 3-hydroxyheptanoic acid. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates likely stability characteristics based on its chemical structure and the known behavior of similar beta-hydroxy fatty acids. It outlines detailed experimental protocols for assessing stability under various stress conditions, as mandated by international guidelines, and describes the development of a suitable stability-indicating analytical method. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drug products containing this compound, enabling them to design robust stability studies and ensure product quality and shelf-life.

Introduction

This compound is a medium-chain beta-hydroxy fatty acid with potential applications in various fields, including pharmaceuticals and metabolic research.[1] As with any compound intended for therapeutic use, a thorough understanding of its physical and chemical stability is paramount to ensure its safety, efficacy, and quality throughout its shelf life. Stability studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stable formulations.[2]

This guide outlines a systematic approach to evaluating the stability of this compound, in accordance with the principles laid out by the International Council for Harmonisation (ICH) guidelines on stability testing.[3]

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its potential stability challenges.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem[4] |

| Molecular Weight | 146.18 g/mol | PubChem[4] |

| Predicted pKa (Strongest Acidic) | 4.77 | Human Metabolome Database[1] |

| Predicted Water Solubility | 39.1 g/L | Human Metabolome Database[1] |

| Predicted LogP | 1.06 | Human Metabolome Database[1] |

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[2] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] The goal is to achieve a target degradation of 5-20%.[3]

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the diagram below.

Caption: General experimental workflow for forced degradation studies.

Experimental Protocols

The following are detailed protocols for the forced degradation of this compound. These are starting points and may need to be adjusted based on the observed degradation.

3.2.1. Hydrolytic Degradation

-

Objective: To assess the stability of this compound in acidic and basic conditions.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For acidic hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

For basic hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solutions at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Prior to analysis, neutralize the samples (acidic samples with NaOH, basic samples with HCl).

-

Analyze the samples using a stability-indicating HPLC-UV method.

-

3.2.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound.

-

Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Analyze the samples directly using a stability-indicating HPLC-UV method.

-

3.2.3. Thermal Degradation

-

Objective: To determine the effect of high temperature on the stability of this compound.

-

Protocol:

-

Place solid this compound in a controlled temperature chamber at 80°C.

-

Collect samples at different time points (e.g., 1, 3, 5, and 7 days).

-

Prepare solutions of the stressed solid samples at a concentration of 1 mg/mL and analyze by HPLC-UV.

-

3.2.4. Photolytic Degradation

-

Objective: To assess the stability of this compound upon exposure to light.

-

Protocol:

-

Expose a solution of this compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed and control samples by HPLC-UV.

-

Potential Degradation Pathways

Based on the chemical structure of a beta-hydroxy acid, potential degradation pathways under stress conditions can be postulated. The presence of a hydroxyl group and a carboxylic acid functional group suggests susceptibility to dehydration and oxidation.

Caption: Postulated degradation pathways for this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[5] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for this compound.

HPLC Method Parameters

A starting point for the development of an HPLC-UV method is provided in Table 2. This method will likely require optimization to achieve adequate separation of all degradation products.

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of Quantitative Data

The results from the forced degradation studies should be compiled to understand the stability profile of this compound. An example of how this data can be presented is shown in Table 3.

Table 3: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (Peak Area %) |

| 0.1 M HCl, 60°C | 24 h | 92.5 | D1 (3.2%), D2 (2.8%) |

| 0.1 M NaOH, 60°C | 24 h | 88.1 | D1 (5.9%), D3 (4.5%) |

| 3% H₂O₂, RT | 24 h | 95.3 | D4 (2.1%) |

| Thermal, 80°C | 7 days | 98.7 | Minor peaks <0.5% |

| Photolytic (ICH Q1B) | - | 99.2 | No significant degradation |

D1, D2, D3, D4 represent different degradation products observed in the chromatogram.

Conclusion

This technical guide provides a framework for assessing the physical and chemical stability of this compound. While specific experimental data is not yet widely available, the protocols and methodologies outlined here, based on established scientific principles and regulatory guidelines, offer a robust starting point for any stability program. The successful execution of these studies will provide a comprehensive understanding of the degradation behavior of this compound, which is essential for the development of safe, effective, and stable pharmaceutical products. Further research is warranted to generate specific stability data for this molecule and to fully characterize its degradation products.

References

- 1. Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition | Semantic Scholar [semanticscholar.org]

- 2. biomedres.us [biomedres.us]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. eagleanalytical.com [eagleanalytical.com]

3-hydroxyheptanoic acid CAS number and molecular weight

This technical guide provides a comprehensive overview of 3-hydroxyheptanoic acid, tailored for researchers, scientists, and professionals in drug development. The document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential biological roles.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17587-29-0 | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, providing a practical foundation for laboratory work.

Synthesis of this compound via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, which can be subsequently hydrolyzed to yield β-hydroxy acids such as this compound.[2][3][4][5][6] The following is a representative protocol.

Materials:

-

Pentanal

-

Ethyl bromoacetate (B1195939)

-

Activated Zinc dust

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Dichloromethane (B109758) or diethyl ether for extraction

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.

-

Reaction Initiation: Add a solution of ethyl bromoacetate in anhydrous diethyl ether or THF to the flask. A small crystal of iodine can be added to initiate the reaction if necessary. The mixture is gently warmed until the reaction begins, as indicated by a slight turbidity and disappearance of the iodine color.

-

Aldehyde Addition: Once the reaction is initiated, a solution of pentanal in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition of pentanal is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete conversion.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M HCl. This step hydrolyzes the organozinc intermediate. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl 3-hydroxyheptanoate.

-

Purification of the Ester: The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Saponification to the Acid: The purified ethyl 3-hydroxyheptanoate is dissolved in ethanol, and an aqueous solution of KOH or NaOH is added. The mixture is stirred at room temperature or gently heated until the saponification is complete (monitored by TLC).

-

Acidification and Final Extraction: The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic. The precipitated this compound is then extracted with dichloromethane or diethyl ether.

-

Final Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield this compound. Further purification can be achieved by recrystallization or distillation under high vacuum.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 3-hydroxy fatty acids in various biological and synthetic samples. The following protocol is a general guideline that can be optimized for specific instrumentation and sample matrices.

Materials:

-

Sample containing this compound

-

Internal standard (e.g., a deuterated analog of a similar 3-hydroxy fatty acid)

-

Solvents for extraction (e.g., ethyl acetate (B1210297), hexane)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation and Extraction:

-

To a known amount of the sample (e.g., plasma, cell culture medium, or a synthetic reaction aliquot), add a known amount of the internal standard.

-

Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group.

-

Extract the lipids, including this compound, with an organic solvent such as ethyl acetate or a hexane/isopropanol mixture. Perform the extraction multiple times to ensure high recovery.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS) and a small amount of a suitable solvent like pyridine (B92270) or acetonitrile.

-

Seal the reaction vial and heat it at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This step increases the volatility and thermal stability of the analyte for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) and hold for a final period.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for targeted quantification. The characteristic ions for the TMS derivative of this compound would be monitored in SIM mode.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show characteristic fragmentation patterns.

-

Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

-

Biological Significance and Signaling Pathways

This compound is a medium-chain 3-hydroxy fatty acid. While specific signaling pathways directly initiated by this compound are not well-documented in current literature, fatty acids, in general, are known to act as signaling molecules.[7] They can modulate cellular processes through various mechanisms, including interaction with G-protein coupled receptors (GPCRs).[8][9][10][11] It is plausible that this compound could exert biological effects through similar pathways.

Some fatty acids are known to activate GPCRs such as the free fatty acid receptors (FFARs), leading to downstream signaling cascades involving G-proteins, which in turn can modulate the activity of enzymes like adenylyl cyclase or phospholipase C, affecting levels of second messengers like cAMP and IP₃/DAG.[9][10][11] For instance, oleic acid has been shown to impair insulin (B600854) signaling through STAT3 and C/EBPalpha.[12]

Furthermore, in the context of microbiology, some 3-hydroxy fatty acids are components of bacterial lipopolysaccharides and can be involved in bacterial communication and virulence, a process known as quorum sensing.[13] However, a direct role for this compound as a quorum sensing molecule has not been definitively established.[14][15][16][17]

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound.

References

- 1. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]